molecular formula C21H22N4O4 B3712492 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide

Cat. No.: B3712492
M. Wt: 394.4 g/mol
InChI Key: UALWQCUMQLRRKG-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide is a chemical compound that has been the subject of various studies . It has been synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar quantities in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, resulting in an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing the supramolecular assembly .

Scientific Research Applications

Structural and Spectroscopic Characterization

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide has been a subject of interest in structural and spectroscopic studies. Research has shown that its molecular geometry and vibrational frequencies can be accurately characterized using techniques like NMR, IR, and X-ray diffraction, supplemented by density functional theory (DFT) calculations. Such detailed characterizations are crucial for understanding the compound's properties and potential applications (Arslan, Kazak, & Aydın, 2015).

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives. Its versatility is highlighted in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, which are of great interest due to their potential biological activities. The ability to create a wide array of structurally diverse derivatives from this compound demonstrates its importance in medicinal chemistry and drug development (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial and Anti-Cancer Activities

Significant research has been conducted on the antimicrobial and anti-cancer properties of derivatives of this compound. Studies show moderate to good antimicrobial activity against various bacterial strains, highlighting its potential as a lead compound in the development of new antibiotics. Additionally, its derivatives have shown promising results as anticancer agents against specific cancer cell lines, suggesting potential applications in oncology (Asiri & Khan, 2010; Ghorab, El-Gazzar, & Alsaid, 2014).

Solid-State Structural Analysis

The compound and its derivatives have been extensively studied for their solid-state structures. Through techniques like Hirshfeld surface analysis and DFT calculations, researchers have gained insights into their intermolecular interactions, crystal packing, and energy frameworks. These studies are critical for understanding the physical and chemical properties of these compounds, which can be crucial for their practical applications (Saeed et al., 2020).

Nanoparticle Formation and Applications

Research indicates the potential of this compound in the formation of organic nanoparticles in aqueous media. These nanoparticles exhibit unique properties like red-shifted absorption spectra, indicating their potential use in biomedical imaging and other applications where nanoscale materials are advantageous (Mohammed, Salih, Omer, & Rashid, 2014).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitro-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-14-23(20(26)17-12-8-9-13-18(17)25(28)29)19-15(2)22(3)24(21(19)27)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWQCUMQLRRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide
Reactant of Route 6
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitro-N-propylbenzamide

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